7-(Acetyloxy)hept-5-enoic acid
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Overview
Description
7-(Acetyloxy)hept-5-enoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Acetyloxy)hept-5-enoic acid typically involves the esterification of hept-5-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Acetyloxy)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: 7-(Acetyloxy)heptanoic acid.
Substitution: Various substituted heptenoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Acetyloxy)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Acetyloxy)hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The double bond in the heptenoic acid backbone can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hept-5-enoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
7-Hydroxyhept-5-enoic acid: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and biological activity.
7-(Methoxy)hept-5-enoic acid:
Uniqueness
7-(Acetyloxy)hept-5-enoic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for modification in synthetic chemistry. This structural feature also influences its biological activity, making it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
92134-06-0 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
7-acetyloxyhept-5-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h3,5H,2,4,6-7H2,1H3,(H,11,12) |
InChI Key |
GYPXEWSUPZOXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CCCCC(=O)O |
Origin of Product |
United States |
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